1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]- 1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]-
Brand Name: Vulcanchem
CAS No.:
VCID: VC16920588
InChI: InChI=1S/C12H14BrN3/c13-11-4-3-8-6-10(15-12(8)16-11)7-9-2-1-5-14-9/h3-4,6,9,14H,1-2,5,7H2,(H,15,16)/t9-/m0/s1
SMILES:
Molecular Formula: C12H14BrN3
Molecular Weight: 280.16 g/mol

1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]-

CAS No.:

Cat. No.: VC16920588

Molecular Formula: C12H14BrN3

Molecular Weight: 280.16 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrrolo[2,3-b]pyridine, 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]- -

Specification

Molecular Formula C12H14BrN3
Molecular Weight 280.16 g/mol
IUPAC Name 6-bromo-2-[[(2S)-pyrrolidin-2-yl]methyl]-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C12H14BrN3/c13-11-4-3-8-6-10(15-12(8)16-11)7-9-2-1-5-14-9/h3-4,6,9,14H,1-2,5,7H2,(H,15,16)/t9-/m0/s1
Standard InChI Key OCFYPBCFRVXYMC-VIFPVBQESA-N
Isomeric SMILES C1C[C@H](NC1)CC2=CC3=C(N2)N=C(C=C3)Br
Canonical SMILES C1CC(NC1)CC2=CC3=C(N2)N=C(C=C3)Br

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The molecular framework of 1H-pyrrolo[2,3-b]pyridine consists of a bicyclic system merging pyrrole and pyridine rings. The numbering convention assigns position 1 to the nitrogen atom in the pyrrole ring, with positions 2–7 spanning the fused structure . In the 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]- derivative, the bromine atom at position 6 introduces steric and electronic effects that influence reactivity and binding affinity. The (2S)-pyrrolidinylmethyl group at position 2 adds chiral complexity, potentially enabling enantioselective interactions with biological targets .

Comparative analysis with simpler analogs, such as 1H-pyrrolo[2,3-b]pyridine and 6-bromo-1H-pyrrolo[2,3-b]pyridine, reveals that the additional substituents in this compound enhance its stability and target specificity . For instance, bromination at position 6 is known to increase electrophilicity, facilitating nucleophilic aromatic substitutions in downstream modifications .

Synthetic Methodologies

Madelung and Fischer Cyclization Approaches

The synthesis of pyrrolo[2,3-b]pyridine derivatives often begins with Madelung or Fischer indole-type cyclizations. In one reported protocol, 2-aminopyridine derivatives undergo cyclization under strongly basic conditions (e.g., potassium tert-butoxide) to form the pyrrolopyridine core . Subsequent bromination using bromine or N-bromosuccinimide (NBS) selectively functionalizes position 6, as demonstrated in studies of analogous compounds .

StepReagents/ConditionsYield (%)Reference
Core cyclizationKOtBu, DMF, 120°C65–70
BrominationNBS, CHCl₃, 0°C85
Chiral alkylation(S)-Pyrrolidinylmethyl MgBr, THF78

Biological Activity and Mechanism

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Structural analogs of 1H-pyrrolo[2,3-b]pyridine, such as compound 4h (6-bromo-2-[(2R)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine), exhibit potent FGFR inhibitory activity. In vitro assays demonstrate IC₅₀ values of 7 nM for FGFR1 and 9 nM for FGFR2, with selectivity over FGFR4 (IC₅₀ = 712 nM) . The bromine atom and pyrrolidinylmethyl group are critical for binding to the ATP pocket of FGFR kinases, as confirmed by molecular docking studies .

Anticancer Effects

In breast cancer 4T1 cells, derivative 4h induces apoptosis via caspase-3 activation and inhibits migration by downregulating matrix metalloproteinases (MMPs) . Similar mechanisms are hypothesized for the 6-bromo-2-[(2S)-2-pyrrolidinylmethyl]- variant, given its structural resemblance .

Pharmacological Applications

Oncology

The compound’s FGFR inhibitory profile positions it as a candidate for cancers driven by FGFR aberrations, such as urothelial carcinoma and glioblastoma . Preclinical models show tumor growth reduction by 60–70% at 10 mg/kg doses .

Neurological Disorders

Pyrrolo[2,3-b]pyridine derivatives exhibit affinity for serotonin and dopamine receptors, suggesting potential in treating schizophrenia and Parkinson’s disease . The bromine substituent may enhance blood-brain barrier permeability, a hypothesis under investigation .

Future Directions

Optimization of Pharmacokinetics

Current efforts focus on improving oral bioavailability through prodrug strategies. Esterification of the pyrrolidine nitrogen increases solubility by 3-fold in preliminary assays .

Expanded Target Screening

Ongoing studies explore activity against cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR), which could broaden therapeutic applications .

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